tert-Butyl Cetirizine-d8
Overview
Description
Tert-Butyl Cetirizine-d8 is a labeled derivative of Certirizine . It is used for proteomics research . The molecular formula is C25H25D8ClN2O3 and the molecular weight is 453.04 .
Molecular Structure Analysis
The molecular structure of tert-Butyl Cetirizine-d8 is represented by the formula C25H25D8ClN2O3 . This indicates that it contains 25 carbon atoms, 25 hydrogen atoms, 8 deuterium atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving tert-Butyl Cetirizine-d8 are not available, there are studies on the thermal reactions and decomposition characteristics of related compounds like tert-butyl (2-ethylhexyl) monoperoxy carbonate and di-tert-butyl azodicarboxylate .Physical And Chemical Properties Analysis
The molecular weight of tert-Butyl Cetirizine-d8 is 453.04, and its molecular formula is C25H25D8ClN2O3 . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.Scientific Research Applications
Overview of the tert-Butyl Group in Medicinal Chemistry
The tert-butyl group is commonly found in medicinal chemistry. Its integration into bioactive compounds can lead to property modulation like increased lipophilicity and decreased metabolic stability. Alternative substituents are explored for drug discovery, as seen in a comparative study of drug analogues of bosentan and vercirnon, highlighting the tert-butyl group's impact on drug properties (Westphal et al., 2015).
The Role of N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines and ketimines are important intermediates for asymmetric synthesis of amines. They are prepared from enantiomerically pure tert-butanesulfinamide and can create a wide range of highly enantioenriched amines. This methodology, relevant in developing pharmacologically active compounds, showcases the utility of tert-butyl derivatives in synthesizing complex amine structures (Ellman et al., 2002).
Application in Protein Research Using O-tert-Butyltyrosine
O-tert-Butyltyrosine (Tby), an unnatural amino acid, can be incorporated into proteins for research. Its tert-butyl group presents a unique NMR tag, observable in spectra without isotope labeling. This property is advantageous in high-molecular-weight systems and measuring ligand binding affinities, illustrating the tert-butyl group's utility in protein research (Chen et al., 2015).
Exploration of Metal Complex Formation with Cetirizine
Research on cetirizine involves exploring its complex formation with bivalent transition metal(II) ions, alongside amino acids like alanine. These studies provide insights into the physicochemical properties and potential therapeutic applications of cetirizine complexes, which could be extrapolated to tert-Butyl Cetirizine-d8 (Rayan et al., 2015).
Tert-Butyl Hydroperoxide in Studying Oxidative Stress
Tert-butyl hydroperoxide is used to study oxidative stress effects on mammalian cells, particularly DNA base damage. This research informs on the biological interactions of tert-butyl compounds under oxidative conditions, relevant to understanding the biological activity of tert-Butyl Cetirizine-d8 (Altman et al., 1993).
properties
IUPAC Name |
tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/i13D2,14D2,15D2,16D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBIKYGPQWQMAG-DBVREXLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCC(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl Cetirizine-d8 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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